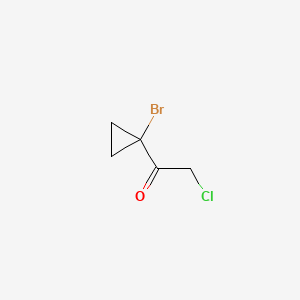
1-(1-Bromocyclopropyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromocyclopropyl)-2-chloroethan-1-one is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromocyclopropyl)-2-chloroethan-1-one typically involves the bromination of cyclopropane derivatives followed by chlorination. One common method involves the reaction of cyclopropyl ketones with bromine in the presence of a catalyst to introduce the bromine atom. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromocyclopropyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of cyclopropyl alcohols or amines.
Oxidation: Formation of cyclopropyl carboxylic acids.
Scientific Research Applications
1-(1-Bromocyclopropyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromocyclopropyl)-2-chloroethan-1-one involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromocyclopropyl-1,2-dichloropropane
- 1-Bromocyclopropyl-2-chloropropane
- 1-Chlorocyclopropyl-2-bromoethanone
Uniqueness
Its combination of a cyclopropyl ring with both bromine and chlorine substituents makes it a valuable compound for diverse chemical and biological studies .
Properties
Molecular Formula |
C5H6BrClO |
|---|---|
Molecular Weight |
197.46 g/mol |
IUPAC Name |
1-(1-bromocyclopropyl)-2-chloroethanone |
InChI |
InChI=1S/C5H6BrClO/c6-5(1-2-5)4(8)3-7/h1-3H2 |
InChI Key |
AMLXZMGFFUXQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


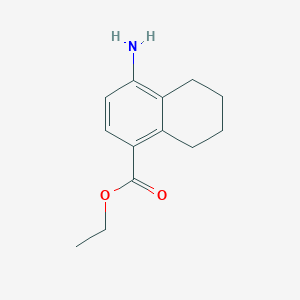
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
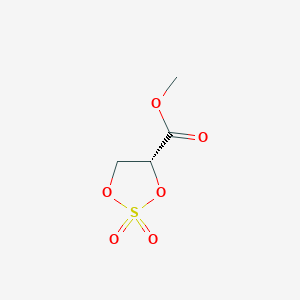
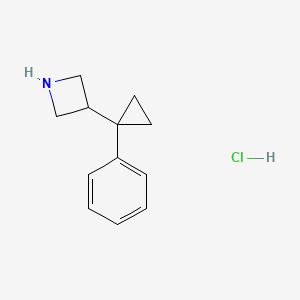
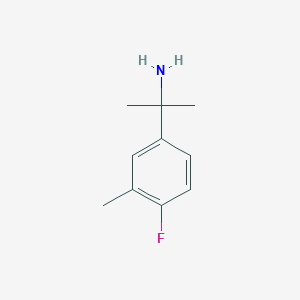
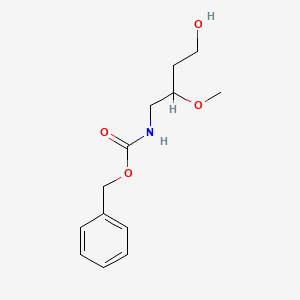
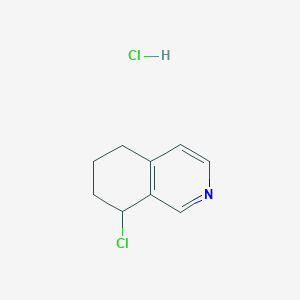


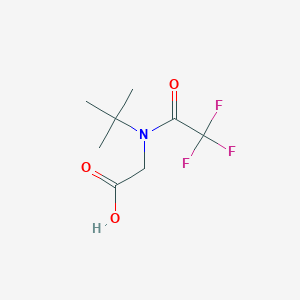
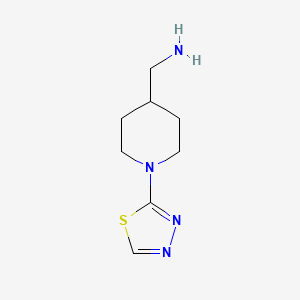
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
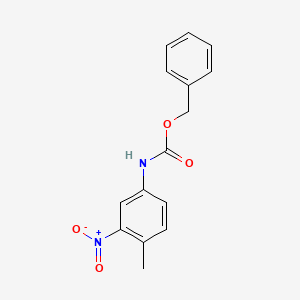
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
